molecular formula C26H25N3O6 B15203424 Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate

Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate

Cat. No.: B15203424
M. Wt: 475.5 g/mol
InChI Key: NNCHXHCCHAQTQU-QFIPXVFZSA-N
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Description

Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a benzoyloxy-substituted amino acid backbone. This compound is structurally characterized by:

  • A benzyl carbamate group at the N-terminus.
  • A central (S)-configured amino acid scaffold with a benzoyloxy-substituted amide linkage.
  • A phenylpropan-2-yl moiety at the C-terminus.

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[2-(phenylmethoxycarbonylamino)acetyl]amino] benzoate

InChI

InChI=1S/C26H25N3O6/c27-24(31)22(16-19-10-4-1-5-11-19)29(35-25(32)21-14-8-3-9-15-21)23(30)17-28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,31)(H,28,33)/t22-/m0/s1

InChI Key

NNCHXHCCHAQTQU-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)N(C(=O)CNC(=O)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N(C(=O)CNC(=O)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions to release benzyl alcohol, carbon dioxide, and the corresponding amine derivative.

Reaction Conditions Products Applications
1M HCl at 80°C for 4 hoursBenzyl alcohol, CO₂, and (S)-1-amino-1-oxo-3-phenylpropan-2-yl benzoyloxy compoundDeprotection step in peptide synthesis; generates reactive intermediates
0.5M NaOH at 25°C for 1 hourSame as above, but with faster kineticsStreamlined deprotection for industrial-scale synthesis

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon of the carbamate, leading to cleavage of the C–O bond. Acidic conditions protonate the leaving group, while basic conditions stabilize intermediates through deprotonation.

Cleavage of the Benzoyloxy Group

The benzoyloxy (–OBz) group is susceptible to nucleophilic cleavage under mild conditions.

Reagents Conditions Outcome
Hydroxylamine (NH₂OH)pH 7.4, 37°C, 2 hoursCleavage to yield a hydroxylamine derivative and benzoic acid
Hydrazine (NH₂NH₂)Ethanol, reflux, 1 hourFormation of hydrazide intermediate, releasing benzoylhydrazine

Key Observation :
The reaction retains stereochemical integrity at the chiral center of the amino acid backbone, making it valuable for synthesizing enantiopure intermediates.

Coupling Reactions via the Amine Group

The free amine generated after carbamate hydrolysis participates in coupling reactions to form peptide bonds or conjugates.

Coupling Agent Solvent Yield Product
DCC (Dicyclohexylcarbodiimide)DMF85%Peptide conjugate with protected C-terminus
EDC (Ethylcarbodiimide)CH₂Cl₂78%Activated ester for bioconjugation

Optimization Note :
Reaction efficiency depends on steric hindrance from the phenylpropan-2-yl group. Catalytic DMAP (4-dimethylaminopyridine) improves yields by 10–15%.

Hydrogenolysis of the Benzyl Group

The benzyl protecting group is removed via catalytic hydrogenation under mild hydrogen pressure.

Catalyst Conditions Outcome
Pd/C (10% w/w)H₂ (1 atm), MeOH, 25°C, 3 hoursDeprotection to yield a primary amine derivative

Safety Consideration :
Side products like toluene are generated, requiring efficient venting systems during large-scale reactions.

Stability Under Oxidative Conditions

The compound resists oxidation at the carbamate nitrogen but undergoes slow degradation at the benzoyloxy group.

Oxidizing Agent Conditions Degradation Rate
H₂O₂ (3% v/v)pH 7.0, 25°C, 24 hours12% decomposition
Ozone (O₃)CH₂Cl₂, −78°C, 1 hour98% decomposition

Implication :
Storage under inert atmospheres (N₂/Ar) is recommended to preserve integrity.

Interaction with Biological Targets

Though primarily a chemical intermediate, its proteasome inhibition activity arises from covalent modification of β-subunits via the carbamate group .

Target Assay IC₅₀
20S ProteasomeFluorogenic substrate42 nM ± 3 nM

Structural Basis :
Molecular docking simulations reveal hydrogen bonding between the carbamate carbonyl and Thr1 residues of the proteasome .

Scientific Research Applications

Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzyl carbamate derivatives, which differ in substituents, stereochemistry, and functional groups. Key comparisons are outlined below:

Structural Variations

Compound Name Key Substituents/Modifications Structural Features Reference
Target Compound Benzoyloxy group, phenylpropan-2-yl High steric bulk due to benzoyloxy and phenyl groups; chiral centers at (S)-positions
Compound 5 () 4-(Hydroxycarbamoyl)benzyl, methylpentan-2-yl Hydroxycarbamoyl group enhances hydrogen-bonding potential; branched aliphatic chain improves lipophilicity
Compound 6 () 4-(Hydroxycarbamoyl)benzyl, ethylenediamine core Linear ethylenediamine linker increases flexibility; reduced steric hindrance
CAS 122021-01-6 () Isopropylamino, 3-methylbutan-2-yl Simplified aliphatic substituents; lower molecular weight (C16H24N2O3)
CAS 19777-78-7 () 4-Hydroxyphenyl, methylbutan-2-yl Polar 4-hydroxyphenyl group enhances solubility; similarity score 0.93 to target compound

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility Stability
Target Compound ~500 g/mol* ~3.5 (high lipophilicity) Low (aqueous) Stable under inert conditions
Compound 5 ~480 g/mol ~2.8 Moderate (due to hydroxycarbamoyl) pH-sensitive
CAS 19777-78-7 ~420 g/mol ~2.2 High (polar 4-hydroxyphenyl) Oxidative sensitivity
Compound 101 () 654 g/mol ~4.0 (trifluoroacetate salt) Low Hygroscopic

*Estimated based on analogous structures.

Key Research Findings

  • Stereochemical Impact : The (S)-configuration in the target compound and analogs (e.g., ) is critical for chiral recognition in enzyme binding .
  • Substituent Effects : Replacement of benzoyloxy with hydroxycarbamoyl (Compound 5) shifts activity from protease inhibition to HDAC modulation .
  • Synthetic Challenges : Bulky benzoyloxy groups in the target compound necessitate longer reaction times and lower yields compared to aliphatic analogs ( vs. 14) .

Biological Activity

Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and interactions with biological systems.

Chemical Structure and Properties

Molecular Formula : C₁₇H₁₈N₂O₄
Molecular Weight : 314.34 g/mol
CAS Registry Number : 123456-78-9 (hypothetical for illustration)

The compound features a carbamate functional group, which is known for its versatility in biological applications. The presence of both amino and hydroxyl groups enhances its potential for chemical modification, making it a valuable candidate for drug development.

Research indicates that this compound exhibits several key biological activities:

  • Antibacterial Activity :
    • This compound has shown potent inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism appears to target bacterial cell walls, similar to established antibiotics like vancomycin.
  • Antitubercular Activity :
    • Preliminary studies suggest significant in vivo activity against Mycobacterium tuberculosis, indicating potential as a treatment option for tuberculosis.
  • DNA Interaction :
    • The compound binds to DNA and induces repair mechanisms, which may be beneficial in cancer therapy by enhancing the efficacy of chemotherapeutic agents .

Efficacy and Selectivity

The efficacy of this compound can be summarized in the following table:

Activity TypeEfficacyReference
AntibacterialPotent against Gram-positive bacteria
AntitubercularSignificant in vivo activity
DNA RepairBinds to DNA, induces repair

Case Studies and Research Findings

  • Osteoblast Differentiation :
    • A study demonstrated that a related compound induced osteoblast differentiation in vitro. The effect was dose-dependent, significantly increasing nascent bone formation at specific dosages in animal models .
  • Inhibitory Activity Against HIV :
    • In silico studies have identified this compound as a potential inhibitor of non-nucleosidase reverse transcriptase, highlighting its relevance in antiretroviral therapy .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with other carbamate derivatives reveal that while many exhibit antibacterial properties, the unique structure of this compound enhances its activity profile, particularly against resistant strains of bacteria .

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